Cas no 1788830-70-5 (N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide)

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a 3-bromophenyl group and a 6-cyclopropylpyrimidin-4-yl moiety. This compound exhibits potential as an intermediate or bioactive agent in medicinal chemistry due to its structurally diverse pharmacophores, which may confer selective binding properties. The bromophenyl group enhances electrophilic reactivity for further derivatization, while the cyclopropylpyrimidine moiety contributes to steric and electronic modulation, potentially improving metabolic stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery, particularly in targeting kinase or GPCR pathways. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity and structural confirmation.
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide structure
1788830-70-5 structure
商品名:N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
CAS番号:1788830-70-5
MF:C19H21BrN4O
メガワット:401.300243139267
CID:5405080
PubChem ID:76146853

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-Bromophenyl)-1-(6-cyclopropyl-4-pyrimidinyl)-3-piperidinecarboxamide
    • F6259-2598
    • AKOS024546150
    • 1788830-70-5
    • N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
    • インチ: 1S/C19H21BrN4O/c20-15-4-1-5-16(9-15)23-19(25)14-3-2-8-24(11-14)18-10-17(13-6-7-13)21-12-22-18/h1,4-5,9-10,12-14H,2-3,6-8,11H2,(H,23,25)
    • InChIKey: JXDFJCHSJRIPCC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)NC(C1CCCN(C2=CC(C3CC3)=NC=N2)C1)=O

計算された属性

  • せいみつぶんしりょう: 400.08987g/mol
  • どういたいしつりょう: 400.08987g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 472
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 58.1Ų

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6259-2598-1mg
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
1mg
$81.0 2023-09-09
Life Chemicals
F6259-2598-20mg
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
20mg
$148.5 2023-09-09
Life Chemicals
F6259-2598-10μmol
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
10μmol
$103.5 2023-09-09
Life Chemicals
F6259-2598-25mg
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
25mg
$163.5 2023-09-09
Life Chemicals
F6259-2598-20μmol
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
20μmol
$118.5 2023-09-09
Life Chemicals
F6259-2598-30mg
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
30mg
$178.5 2023-09-09
Life Chemicals
F6259-2598-2mg
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
2mg
$88.5 2023-09-09
Life Chemicals
F6259-2598-3mg
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
3mg
$94.5 2023-09-09
Life Chemicals
F6259-2598-4mg
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
4mg
$99.0 2023-09-09
Life Chemicals
F6259-2598-10mg
N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
1788830-70-5
10mg
$118.5 2023-09-09

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide 関連文献

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamideに関する追加情報

Professional Introduction to N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide (CAS No. 1788830-70-5)

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1788830-70-5, represents a novel molecular entity with a unique structural framework that has the potential to serve as a key intermediate in the synthesis of bioactive molecules. The intricate arrangement of functional groups, including the 3-bromophenyl moiety and the 6-cyclopropylpyrimidin-4-yl substituent, contributes to its distinctive chemical properties and reactivity, making it a subject of interest for researchers exploring new therapeutic avenues.

The structural design of N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is meticulously crafted to optimize its interactions with biological targets. The presence of the 3-bromophenyl group introduces a halogenated aromatic ring, which is commonly utilized in medicinal chemistry due to its ability to facilitate further functionalization through cross-coupling reactions. This feature is particularly valuable in the context of drug discovery, where such modifications can enhance binding affinity and selectivity. Additionally, the 6-cyclopropylpyrimidin-4-yl component adds a rigid bicyclic structure, which can improve metabolic stability and pharmacokinetic profiles, critical factors in the development of novel therapeutics.

In recent years, there has been a growing emphasis on the exploration of piperidine-based scaffolds in pharmaceutical research. Piperidine derivatives are known for their broad spectrum of biological activities and their integration into various drug molecules across different therapeutic categories. The compound N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide exemplifies this trend, as it combines the favorable properties of piperidine with additional functional elements that enhance its potential as a pharmacological tool. The incorporation of the piperidine ring into the molecular structure not only contributes to its overall solubility and bioavailability but also provides a platform for further derivatization to achieve specific biological effects.

The significance of this compound is further underscored by its potential applications in addressing complex diseases. Current research indicates that molecules incorporating pyrimidine derivatives exhibit promising activity against a range of targets, including enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The unique combination of the 3-bromophenyl and cyclopropylpyrimidin-4-yl groups in N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide suggests that it may possess inhibitory properties against key pathogenic mechanisms. This hypothesis is supported by preliminary studies that have demonstrated the efficacy of similar compounds in modulating biological pathways relevant to human health.

The synthetic route to N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide involves a series of well-established organic transformations, ensuring both scalability and reproducibility. The process typically begins with the preparation of key intermediates, such as 3-bromobenzoyl chloride and 6-cyclopropypyrimidin-4-one, which are then coupled via amide bond formation to yield the desired product. This synthetic strategy leverages traditional coupling techniques while incorporating modern methodologies to ensure high yields and purity. The ability to efficiently synthesize this compound underscores its feasibility for further exploration in both academic and industrial settings.

Evaluation of N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide has been conducted through various spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods have confirmed the structural integrity of the compound and have provided insights into its physical properties, such as solubility and melting point. Additionally, computational studies have been employed to predict potential interactions between this molecule and biological targets, offering a rational basis for designing experiments aimed at validating its pharmacological potential.

The future direction of research involving N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is likely to focus on expanding its therapeutic applications through structural optimization and lead optimization strategies. By systematically modifying specific functional groups within the molecule, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. Collaborative efforts between synthetic chemists and biologists are essential in this endeavor, as they bring complementary expertise to unraveling the complex relationships between molecular structure and biological activity.

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